molecular formula C22H15NO4 B2414599 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide CAS No. 476285-38-8

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide

Cat. No. B2414599
M. Wt: 357.365
InChI Key: FVRPWZYYKVVBIM-UHFFFAOYSA-N
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Description

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” is a chemical compound that has been studied in various fields due to its unique properties . It is synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .


Synthesis Analysis

The synthesis of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” involves the reaction of N,N '-disubstituted thioureas with α-bromo ketones . This reaction provides access to various N-substituted 2-iminothiazoles .


Molecular Structure Analysis

The molecular structure of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” has been characterized by various spectroscopic methods such as 1H-NMR, 13C-NMR, and IR . The compound contains a total of 38 bonds, including 25 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

The chemical reactions involving “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” are complex and involve multiple steps . For example, the formation of 2-(N-benzoyl)imine type thiazoles through a cyclocondensation with the participation of aminoanthracene nitrogen atom was in agreement with the recently described reactions of N-aryl-N’-aroylthioureas with α-halo ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” have been characterized using various methods. For example, its melting point is 187.5–188.7 °C . The compound’s 1H-NMR, 13C-NMR, and IR spectra have also been reported .

Scientific Research Applications

Antioxidant and Antiplatelet Activities

N-(9,10-Dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio) acetamides have been synthesized and evaluated for their antioxidant and antiplatelet activities. These compounds show promising results in radical scavenging activities, particularly in lipid peroxidation and oxidative modification of proteins, indicating better antioxidant properties for compounds with a substituent in the first position of the anthracedione core. Additionally, compound 10 demonstrated significant antiplatelet activity in vitro, inhibiting ADP-induced aggregation (Stasevych et al., 2022).

Antimicrobial Activity

Amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide have been synthesized and tested for their antimicrobial properties. These compounds showed antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis. The computerized prediction highlighted the need for further exploration of these compounds for their antitumor and antioxidant actions (Zvarich et al., 2014).

Theranostic Applications

The synthesis and preclinical evaluation of a polyazamacrocyclic monomeric anthraquinone derivative, namely DO3A-Act-AQ, have been explored for theranostic applications. This compound has shown specific activity towards tumor cells without significant toxicity to normal cells, suggesting its potential as a specific theranostic agent for cancer (Adhikari et al., 2014).

Future Directions

The future directions for the study of “N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide” could include further exploration of its potential applications in various fields. Given the applied value of amino acids, the synthesis and study of new amino acid derivatives of 9,10-anthraquinone could be of interest .

properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c24-19(13-27-14-7-2-1-3-8-14)23-18-12-6-11-17-20(18)22(26)16-10-5-4-9-15(16)21(17)25/h1-12H,13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRPWZYYKVVBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenoxyacetamide

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